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molecular formula C18H26N4O2 B3251623 tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate CAS No. 210303-90-5

tert-Butyl (4-((3-aminoquinolin-4-yl)amino)butyl)carbamate

Cat. No. B3251623
M. Wt: 330.4 g/mol
InChI Key: YZLMGHVQXLTAJZ-UHFFFAOYSA-N
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Patent
US06376669B1

Procedure details

Platinum on carbon (3.6 g of 5%) was added to a solution of 1,1-dimethylethyl N-{4-[(3-nitroquinolin-4-yl)amino]butyl}carbamate (36.1 g, 100 mmol) in toluene (1.5 L). The mixture was hydrogenated at 50 psi (3.5 Kg/cm2) for 3 hours. The reaction mixture was filtered through a layer of Celite® filter aid to remove the catalyst. The filtrate was concentrated under vacuum to provide 30.1 g of crude 1,1-dimethylethyl N-{4-[(3-aminoquinolin-4-yl)amino]butyl}carbamate as a gooey orange syrup.
Quantity
36.1 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7]2[C:12]([C:13]=1[NH:14][CH2:15][CH2:16][CH2:17][CH2:18][NH:19][C:20](=[O:26])[O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[CH:11][CH:10]=[CH:9][CH:8]=2)([O-])=O>[Pt].C1(C)C=CC=CC=1>[NH2:1][C:4]1[CH:5]=[N:6][C:7]2[C:12]([C:13]=1[NH:14][CH2:15][CH2:16][CH2:17][CH2:18][NH:19][C:20](=[O:26])[O:21][C:22]([CH3:24])([CH3:23])[CH3:25])=[CH:11][CH:10]=[CH:9][CH:8]=2

Inputs

Step One
Name
Quantity
36.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1NCCCCNC(OC(C)(C)C)=O
Name
Quantity
3.6 g
Type
catalyst
Smiles
[Pt]
Name
Quantity
1.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a layer of Celite®
FILTRATION
Type
FILTRATION
Details
filter aid
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=NC2=CC=CC=C2C1NCCCCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.1 g
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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